molecular formula C20H21N3O5S B2674707 N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide CAS No. 922072-95-5

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

Cat. No.: B2674707
CAS No.: 922072-95-5
M. Wt: 415.46
InChI Key: BADFKFRWMYYSGT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a synthetic chemical compound supplied for laboratory research purposes. As a sulfonylacetamide derivative featuring methoxyphenyl and methyl-imidazole groups, it may be of interest in various early-stage investigative applications, including medicinal chemistry and biochemical probe development . The specific biological activity, mechanism of action, and primary research applications for this compound are not yet fully characterized or reported in the scientific literature and require further investigation by qualified researchers. This product is provided as a solid and is intended for in-vitro analysis within a controlled laboratory environment. Handling Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All safety data and handling protocols should be determined by the research institution prior to use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-23-18(14-4-8-16(27-2)9-5-14)12-21-20(23)29(25,26)13-19(24)22-15-6-10-17(28-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFKFRWMYYSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

The compound features a methoxyphenyl group and an imidazole moiety, which are known for their biological relevance. The sulfonamide functional group also contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may modulate signaling pathways related to apoptosis, cell proliferation, and immune response.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on imidazole derivatives demonstrated that several compounds showed notable cytotoxicity against HT-29 (colon cancer) and MCF-7 (breast cancer) cells. The most active compounds in this series induced DNA fragmentation in HT-29 cells, suggesting a mechanism linked to apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism
Compound AHT-2910Induces apoptosis
Compound BMCF-715Inhibits DNA synthesis
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that sulfonamide derivatives can exhibit antibacterial activity against Gram-positive bacteria and fungi. For example, certain imidazole-based compounds demonstrated effective inhibition of biofilm formation by Staphylococcus aureus and Candida species .

Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of related imidazole compounds revealed that modifications in the molecular structure significantly influenced their efficacy. Compounds with methoxy substitutions exhibited enhanced activity against colon cancer cell lines compared to their unsubstituted counterparts . This suggests that this compound could potentially be developed as a novel anticancer agent.

Study 2: Antimicrobial Properties

In another study assessing the antimicrobial effects of sulfonamide derivatives, it was found that compounds similar to this compound displayed significant activity against both bacterial and fungal strains. The mechanism involved disruption of microbial cell wall synthesis and inhibition of protein synthesis pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16

These findings suggest that the compound could be developed into a potent antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line Inhibition Rate (%) IC50 (µM)
MCF-77810
A5496512

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation as an anticancer therapeutic.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (µM)
Acetylcholinesterase8

This activity suggests that the compound may have therapeutic applications in neuropharmacology.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of compounds based on the imidazole framework were synthesized and tested against multidrug-resistant bacterial strains. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. This study provides a mechanistic insight into how the compound may exert its anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Sulfonamide Linkages

(a) 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 2)
  • Key Differences : Replaces the sulfonyl group with a thioether and substitutes the 4-methoxyphenyl-acetamide with a thiazole ring.
  • The thiazole moiety may enhance metal-binding properties, which could influence biological activity .
(b) N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide
  • Key Differences : Contains a sulfonamide bridge instead of sulfonyl and introduces a 2-chlorophenylmethyl group.
  • Implications : Sulfonamide groups are less electron-withdrawing than sulfonyl, possibly reducing metabolic stability. The chlorophenyl group may increase lipophilicity, affecting membrane permeability .
(c) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
  • Key Differences : Substitutes sulfonyl with sulfinyl (a chiral sulfur group) and incorporates a fluorophenyl-pyridyl system.
  • Implications : Sulfinyl groups introduce stereochemical complexity, which can influence receptor binding specificity. The fluorophenyl group enhances electronegativity and metabolic resistance .

Analogues with Varied Imidazole Substitutions

(a) N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide derivatives
  • Key Differences : Methyl groups at the 4- or 5-position of the imidazole ring instead of aryl substituents.
  • Implications : Conformational studies show that methyl substituents at the 4-position increase steric hindrance, restricting rotational freedom compared to 5-methyl analogues. This impacts interactions with hydrophobic binding pockets .
(b) N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • Key Differences : Replaces the imidazole core with benzothiazole.
  • However, the absence of the imidazole’s nitrogen lone pairs could reduce hydrogen-bonding capacity .

Functional Group Comparisons

Compound Core Structure Key Functional Groups Potential Impact
Target Compound Imidazole Sulfonyl, 4-methoxyphenyl, acetamide High polarity, hydrogen-bonding, and aryl interactions
Compound 2 (Thioether-thiazole) Imidazole Thioether, thiazole Reduced polarity; metal-binding potential
N-{4-[4-(4-Fluorophenyl)-...sulfinyl]imidazol-5-yl}acetamide Imidazole Sulfinyl, fluorophenyl Stereochemical specificity; enhanced metabolic stability
N-(4-(((1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide Imidazole Sulfonamide, dimethylaminoethyl Increased basicity; altered solubility and receptor affinity

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